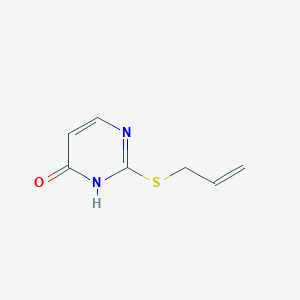
2-(allylsulfanyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylsulfanyl)-4(3H)-pyrimidinone, also known as Sulfapyrimidine, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is a member of the pyrimidine family and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(allylsulfanyl)-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that this compound may act as an inhibitor of dihydrofolate reductase, an enzyme that is involved in the biosynthesis of nucleotides. By inhibiting this enzyme, 2-(allylsulfanyl)-4(3H)-pyrimidinone may disrupt the synthesis of DNA, RNA, and other nucleic acids.
Effets Biochimiques Et Physiologiques
2-(allylsulfanyl)-4(3H)-pyrimidinone has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to exhibit anticancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, 2-(allylsulfanyl)-4(3H)-pyrimidinone has been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(allylsulfanyl)-4(3H)-pyrimidinone in lab experiments is its versatility. This compound can be easily synthesized and can be used as a building block for the synthesis of a range of other compounds. Additionally, 2-(allylsulfanyl)-4(3H)-pyrimidinone has been found to exhibit a range of biological activities, making it a useful tool for studying a variety of biological processes.
One of the limitations of using 2-(allylsulfanyl)-4(3H)-pyrimidinone in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(allylsulfanyl)-4(3H)-pyrimidinone is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of 2-(allylsulfanyl)-4(3H)-pyrimidinone. One area of research could focus on the synthesis of new derivatives of this compound with enhanced biological activity. Additionally, future studies could investigate the mechanism of action of 2-(allylsulfanyl)-4(3H)-pyrimidinone in more detail, which could lead to the development of new drugs and therapies. Finally, researchers could explore the potential applications of 2-(allylsulfanyl)-4(3H)-pyrimidinone in other fields, such as materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of 2-(allylsulfanyl)-4(3H)-pyrimidinone can be achieved through a variety of methods. One common method involves the reaction of 2-chloro-4(3H)-pyrimidinone with allylthiol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(allylsulfanyl)-4(3H)-pyrimidinone as the final product.
Applications De Recherche Scientifique
2-(allylsulfanyl)-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. One of the most promising applications is its use as a building block for the synthesis of other compounds. This compound has been used as a starting material for the synthesis of a range of other pyrimidine derivatives that have been found to exhibit a variety of biological activities.
Propriétés
Numéro CAS |
31170-22-6 |
|---|---|
Nom du produit |
2-(allylsulfanyl)-4(3H)-pyrimidinone |
Formule moléculaire |
C7H8N2OS |
Poids moléculaire |
168.22 g/mol |
Nom IUPAC |
2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8N2OS/c1-2-5-11-7-8-4-3-6(10)9-7/h2-4H,1,5H2,(H,8,9,10) |
Clé InChI |
IXYYEODNJXCPPT-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC=CC(=O)N1 |
SMILES canonique |
C=CCSC1=NC=CC(=O)N1 |
Autres numéros CAS |
31170-22-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



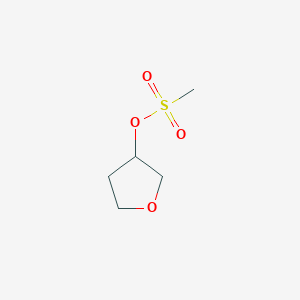

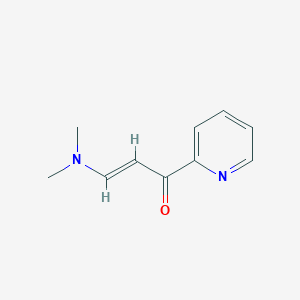
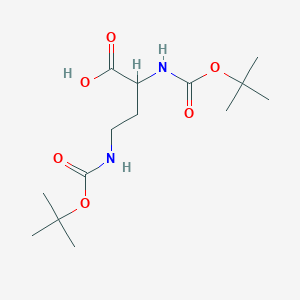

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)
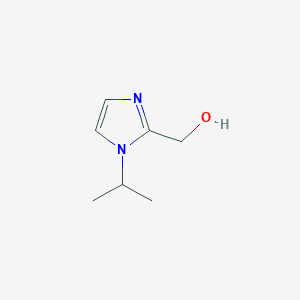






![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)